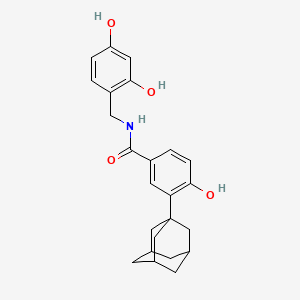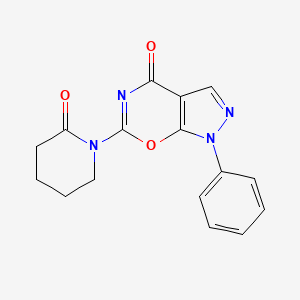![molecular formula C21H31N3OS B10835663 3-[4-(4-Cyclohexylpiperazin-1-yl)butyl]-1,3-benzothiazol-2-one](/img/structure/B10835663.png)
3-[4-(4-Cyclohexylpiperazin-1-yl)butyl]-1,3-benzothiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID30185082-Compound-54 involves a multi-step processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production of PMID30185082-Compound-54 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to streamline production and reduce costs .
Chemical Reactions Analysis
Types of Reactions
PMID30185082-Compound-54 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of PMID30185082-Compound-54 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
PMID30185082-Compound-54 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study sigma-2 receptor interactions and to develop new synthetic methodologies.
Biology: Investigated for its role in cell survival, morphology, and differentiation, particularly in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating proliferating cancer cells and other diseases involving sigma-2 receptor dysregulation.
Mechanism of Action
PMID30185082-Compound-54 exerts its effects by binding to the sigma-2 receptor, a protein involved in regulating cell survival, morphology, and differentiation. The binding of this compound to the sigma-2 receptor modulates various cellular pathways, including calcium signaling and cholesterol homeostasis. This interaction can alter the activity of certain cytochrome P450 proteins, influencing drug metabolism and efficacy .
Comparison with Similar Compounds
Similar Compounds
- PMID30185082-Compound-55
- PMID30185082-Compound-56
- PMID30185082-Compound-57
Uniqueness
PMID30185082-Compound-54 is unique due to its high affinity for the sigma-2 receptor and its ability to modulate multiple cellular pathways. Compared to similar compounds, it has shown greater efficacy in preclinical studies and holds promise for therapeutic applications .
Properties
Molecular Formula |
C21H31N3OS |
|---|---|
Molecular Weight |
373.6 g/mol |
IUPAC Name |
3-[4-(4-cyclohexylpiperazin-1-yl)butyl]-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C21H31N3OS/c25-21-24(19-10-4-5-11-20(19)26-21)13-7-6-12-22-14-16-23(17-15-22)18-8-2-1-3-9-18/h4-5,10-11,18H,1-3,6-9,12-17H2 |
InChI Key |
ZACKDLLCPUTVQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CCCCN3C4=CC=CC=C4SC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[6-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]hexyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B10835585.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate](/img/structure/B10835586.png)
![3-Piperidin-1-yl-1-[4-[4-(3-piperidin-1-ylpropanoyl)phenyl]phenyl]propan-1-one](/img/structure/B10835593.png)
![3-Morpholin-4-yl-1-[4-[4-(3-morpholin-4-ylpropanoyl)phenyl]phenyl]propan-1-one](/img/structure/B10835597.png)
![3-(Dimethylamino)-1-[4-[4-[3-(dimethylamino)propanoyl]phenyl]phenyl]propan-1-one](/img/structure/B10835607.png)
![6-ethyl-10,13-dimethyl-17-[4-(2H-tetrazol-5-yl)butan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B10835614.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]-2-fluorophenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B10835623.png)
![(2S)-1-[2-(2-methyl-3-phenylphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]propan-2-ol](/img/structure/B10835628.png)
![N'-hydroxy-2-[(5-oxopyrrolidine-2-carbonyl)amino]-N-[3-(trifluoromethyl)phenyl]octanediamide](/img/structure/B10835637.png)

![2-[[6-(2-Methyl-3-phenylphenyl)imidazo[1,2-b][1,2,4]triazin-2-yl]methylamino]ethanol](/img/structure/B10835648.png)
![(2S)-1-[[2-[(2-methyl-3-phenylphenyl)carbamoyl]-1,3-thiazol-5-yl]methyl]piperidine-2-carboxylic acid](/img/structure/B10835649.png)
![5-[[4-Chloro-5-[[3-[3-[3-(3,3-difluoropyrrolidin-1-yl)propoxy]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-methylamino]methyl]phenoxy]methyl]pyridine-3-carbonitrile](/img/structure/B10835650.png)

